1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
The compound ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE is a complex organic molecule featuring a phenyl-tetrazole moiety linked to a phenyl-methyl group, which is further connected to a pyridinyl-methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic conditions.
Attachment to the Phenyl Group: The tetrazole is then attached to a phenyl group through an ether linkage, often using a nucleophilic substitution reaction.
Formation of the Pyridinyl-Methylamine Group: The pyridinyl-methylamine moiety is synthesized separately, usually starting from pyridine and undergoing alkylation and amination reactions.
Final Coupling: The final step involves coupling the phenyl-tetrazole intermediate with the pyridinyl-methylamine group, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE: has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation, depending on the compound’s specific design and functional groups.
Comparison with Similar Compounds
({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE: can be compared with similar compounds such as:
Tetrazole Derivatives: Compounds containing the tetrazole ring, which are known for their stability and bioactivity.
Phenyl Ethers: Compounds with a phenyl group linked through an ether bond, often used in pharmaceuticals and agrochemicals.
Pyridine Derivatives: Compounds containing the pyridine ring, which are widely used in medicinal chemistry for their biological activity.
The uniqueness of ({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)[(PYRIDIN-3-YL)METHYL]AMINE lies in its combination of these structural motifs, providing a versatile platform for various applications in research and industry.
Properties
Molecular Formula |
C20H18N6O |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
1-[3-(1-phenyltetrazol-5-yl)oxyphenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C20H18N6O/c1-2-8-18(9-3-1)26-20(23-24-25-26)27-19-10-4-6-16(12-19)13-22-15-17-7-5-11-21-14-17/h1-12,14,22H,13,15H2 |
InChI Key |
DDFJOIKYXHEANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)CNCC4=CN=CC=C4 |
Origin of Product |
United States |
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